4,6-O-Ethylidene-D-glucose

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents - Sugars - Monosaccharides - Hexoses - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

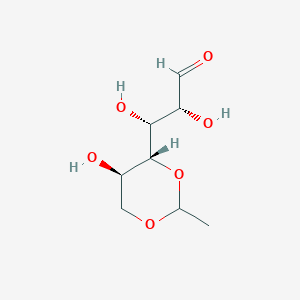

Structure

3D Structure

Properties

CAS No. |

13403-24-2 |

|---|---|

Molecular Formula |

C8H14O6 |

Molecular Weight |

206.19 g/mol |

IUPAC Name |

2,3-dihydroxy-3-(5-hydroxy-2-methyl-1,3-dioxan-4-yl)propanal |

InChI |

InChI=1S/C8H14O6/c1-4-13-3-6(11)8(14-4)7(12)5(10)2-9/h2,4-8,10-12H,3H2,1H3 |

InChI Key |

CYJNDOQNVXFIJC-UHFFFAOYSA-N |

SMILES |

CC1OCC(C(O1)C(C(C=O)O)O)O |

Isomeric SMILES |

CC1OC[C@H]([C@@H](O1)[C@@H]([C@H](C=O)O)O)O |

Canonical SMILES |

CC1OCC(C(O1)C(C(C=O)O)O)O |

Other CAS No. |

13403-24-2 |

Synonyms |

4,6-O-ethylidene glucose ethylidene glucose |

Origin of Product |

United States |

Synthetic Methodologies for 4,6 O Ethylidene D Glucose

Classical Acid-Catalyzed Acetalization of D-Glucose

Optimization of Reaction Conditions for Preparative Scale Synthesis

For the synthesis to be practical on a larger, preparative scale, optimization of the reaction parameters is crucial. Key factors include the choice of catalyst, reactant ratio, temperature, and reaction time. A well-documented procedure involves mechanically shaking D-glucose with paraldehyde (B1678423) in the presence of concentrated sulfuric acid. orgsyn.org After an initial reaction period, the mixture is often left to stand for several days to allow for equilibration and crystallization of the product. orgsyn.org

One reported preparative scale synthesis involves the following conditions, yielding the product after recrystallization. orgsyn.org A modified procedure utilizing ultrasonic irradiation has also been reported to improve yields. psu.edu

| Parameter | Condition | Reference |

|---|---|---|

| D-Glucose | 454 mmol | orgsyn.org |

| Paraldehyde | 514 mmol | orgsyn.org |

| Catalyst | Concentrated Sulfuric Acid (0.5 mL) | orgsyn.org |

| Initial Reaction | Mechanical shaking for 40 min | orgsyn.org |

| Equilibration | Left at room temperature for 3 days | orgsyn.org |

| Work-up | Neutralization with ethanolic KOH, filtration, and recrystallization from ethanol | orgsyn.org |

| Yield | Up to 66% (combined crops) | orgsyn.org |

Regioselective Formation of the 4,6-O-Acetal

The selective formation of the acetal (B89532) across the C-4 and C-6 hydroxyl groups is a result of thermodynamic control. While various acetals are possible (e.g., 1,2-, 2,3-, 3,4-), the 4,6-O-acetal is the most stable product. This stability arises from the formation of a six-membered 1,3-dioxane (B1201747) ring, which is conformationally favored over the five-membered 1,3-dioxolane (B20135) rings that would be formed by protecting adjacent hydroxyl groups (e.g., C-1/C-2 or C-2/C-3). thieme-connect.de

The primary hydroxyl group at C-6 is generally the most reactive of the hydroxyls on the glucose ring. rsc.orgntnu.no The acid-catalyzed reaction proceeds via a series of reversible steps, and under thermodynamic equilibrium, the more stable six-membered cyclic acetal involving the C-6 primary alcohol and the C-4 secondary alcohol predominates. thieme-connect.de

Enzymatic Synthesis Approaches

Enzymatic methods offer the potential for high regioselectivity under mild reaction conditions, presenting an attractive alternative to classical chemical synthesis. researchgate.netkyoto-u.ac.jp While the direct enzymatic synthesis of 4,6-O-ethylidene-D-glucose is not extensively documented, principles from related enzymatic reactions on carbohydrates suggest its feasibility.

Biocatalytic Acetal Formation

Enzymes, particularly lipases, are widely used in non-aqueous media to catalyze esterification and transesterification reactions on sugars with high selectivity. researchgate.netcore.ac.uktandfonline.com These reactions demonstrate the ability of enzymes to recognize and modify specific hydroxyl groups on a sugar scaffold. Although typically applied to forming esters, the catalytic machinery of these enzymes could potentially be adapted for acetal formation. The challenge lies in finding an enzyme that can effectively catalyze the reaction between the glucose hydroxyls and an ethylidene donor.

Enzyme-Catalyzed Regioselective Protection

The hallmark of enzymatic catalysis in carbohydrate chemistry is its high regioselectivity. tandfonline.commdpi.com Lipases, for example, often show a strong preference for acylating the primary hydroxyl group at the C-6 position of glucose. core.ac.uk Other enzymatic systems can target different positions. This inherent selectivity is a powerful tool for protecting group strategies. masterorganicchemistry.com An enzymatic approach to forming this compound would rely on a biocatalyst capable of recognizing both the C-4 and C-6 hydroxyl groups to facilitate the cyclization with an aldehyde. While specific enzymes for this transformation are a subject of ongoing research, the success in regioselective esterification provides a strong foundation for developing such biocatalytic methods. mdpi.comrug.nl

Novel Synthetic Routes and Precursors

Research into carbohydrate chemistry continues to yield new synthetic methods that offer advantages in terms of yield, selectivity, or milder reaction conditions.

One such alternative approach is transacetalization , or acetal exchange. In this method, a pre-existing acetal is reacted with the diol in the presence of an acid catalyst. thieme-connect.de For example, a Lewis acid-catalyzed reaction can be used to exchange an isopropylidene acetal for a benzylidene acetal. chempap.org This strategy can be applied to the synthesis of 4,6-O-alkylidene acetals and may offer an alternative route to the ethylidene derivative, potentially from different precursors like 2,2-dimethoxypropane. thieme-connect.dechempap.org The reaction of D-glucose with (dimethoxymethyl)benzene to form the analogous 4,6-O-benzylidene derivative is reported to be an efficient method with simplified workup. thieme-connect.de

Furthermore, novel protecting groups related to the ethylidene acetal have been developed. For instance, the 4,6-O-[1-cyano-2-(2-iodophenyl)ethylidene] acetal has been synthesized as a specialized protecting group that can be introduced under mild conditions and later undergo specific fragmentation reactions. nih.gov While this is a more complex derivative, its synthesis from a 4,6-diol highlights innovative strategies in acetal chemistry. nih.gov

Modifications to the classical procedure, such as the use of ultrasonic irradiation , have also been shown to improve the yield of this compound, representing a novel process enhancement. psu.edu

Derivatization Strategies of 4,6 O Ethylidene D Glucose

Selective Functionalization at Unprotected Hydroxyl Groups

With the C4 and C6 hydroxyls protected by the ethylidene group, the C1, C2, and C3 hydroxyls become the primary sites for chemical modification. The relative reactivity of these groups can be exploited to achieve regioselective functionalization, a cornerstone of carbohydrate synthesis.

Regioselective Acylation and Alkylation

The selective introduction of acyl and alkyl groups onto the 4,6-O-Ethylidene-D-glucose scaffold is a common strategy to create valuable synthetic intermediates.

Acylation: The hydroxyl groups at C2 and C3 can be acylated to introduce ester functionalities. A notable example is the synthesis of 4,6-O-Ethylidene-2,3-di-o-chloroacetyl-β-D-glucopyranose. nih.govresearchgate.net The chloroacetyl groups in this derivative are not just protecting groups; their electrophilic nature makes them useful for further chemical transformations. nih.gov While extensive research on the regioselective acylation of the closely related 4,6-O-benzylidene acetals of glycopyranosides has been conducted, demonstrating preferential acylation at the C2 or C3 position depending on the reaction conditions and catalysts, specific regioselective mono-acylation studies on the ethylidene derivative are less detailed in current literature. orgsyn.org

Alkylation: The formation of ethers through alkylation at the remaining hydroxyl groups is another key functionalization strategy. The principles of regioselective alkylation are governed by factors such as steric hindrance and the nucleophilicity of the specific hydroxyl group, which can be modulated by the reaction conditions. While general methods for the etherification of carbohydrate hydroxyls are well-established, specific studies detailing the regioselective mono- or di-alkylation of the C2 and C3 positions of this compound are not extensively covered in the available research. However, insights can be drawn from related structures like 4,6-O-benzylidene acetals, where regioselective reductive opening of the acetal (B89532) ring is a common method to selectively introduce a benzyl (B1604629) ether at either the C4 or C6 position.

Controlled Introduction of Functional Moieties

Beyond simple acylation and alkylation, the unprotected hydroxyl groups serve as handles for the controlled introduction of a wider range of functional moieties. The synthesis of derivatives like 4,6-O-Ethylidene-2,3-di-o-chloroacetyl-β-D-glucopyranose illustrates the introduction of functionalized acyl groups. nih.gov These chloroacetyl groups can act as leaving groups in nucleophilic substitution reactions, allowing for the attachment of other molecules at the C2 and C3 positions. This two-step process—acylation followed by substitution—provides a versatile method for elaborating the carbohydrate structure.

Synthesis of Glycosylamine Derivatives

The anomeric hydroxyl group (C1-OH) of this compound exhibits distinct reactivity, allowing for the synthesis of N-glycosyl compounds, which are precursors to a variety of biologically and chemically significant molecules.

Reaction with Ammonia (B1221849) and Primary Amines

This compound can be condensed with ammonia and primary amines to yield the corresponding glucopyranosylamines. nih.gov This reaction typically involves the nucleophilic attack of the amine on the anomeric carbon. For instance, the reaction of 4,6-O-ethylidene-α-D-glucopyranose with primary amines such as anthranilic acid and its chloro and fluoro substituted analogues has been successfully demonstrated. nih.gov These reactions lead to the formation of N-glycosylamines, which are stable, characterizable compounds. nih.govresearchgate.net

| Reactant 1 | Reactant 2 | Product | Reference |

| 4,6-O-Ethylidene-α-D-glucopyranose | Anthranilic acid | N-(o-carboxyphenyl)-4,6-O-ethylidene-β-D-glucopyranosylamine | nih.gov |

| 4,6-O-Ethylidene-α-D-glucopyranose | o-Chloroaniline | N-(o-chlorophenyl)-4,6-O-ethylidene-β-D-glucopyranosylamine | nih.gov |

| 4,6-O-Ethylidene-α-D-glucopyranose | o-Fluoroaniline | N-(o-fluorophenyl)-4,6-O-ethylidene-β-D-glucopyranosylamine | nih.gov |

| This compound | Ammonia | 4,6-O-ethylidene-β-D-glucopyranosylamine | nih.gov |

Formation of Schiff Bases from Glycosylamines

The glycosylamine derivatives synthesized from this compound can be further reacted with aldehydes to form Schiff bases (imines). Specifically, 4,6-O-ethylidene-β-D-glucopyranosylamine has been shown to react with substituted salicylaldehydes. orgsyn.org This condensation reaction creates a new carbon-nitrogen double bond, linking the carbohydrate moiety to another chemical entity. The resulting Schiff bases are often crystalline solids and have been characterized by various spectral methods and X-ray crystallography. orgsyn.org These studies confirmed that the saccharide unit maintains its β-anomeric form and a 4C1 chair conformation in the solid state. orgsyn.org

| Glycosylamine Reactant | Aldehyde Reactant | Product Type | Reference |

| 4,6-O-ethylidene-β-D-glucopyranosylamine | Substituted salicylaldehydes | Saccharide-Schiff base | orgsyn.org |

Preparation of Carbohydrate-Based Ligands

The derivatization of this compound is a powerful strategy for the creation of sophisticated carbohydrate-based ligands capable of coordinating with metal ions.

The N-glycosylamine derivatives, particularly those bearing additional functional groups, serve as excellent ligands. For example, N-(o-carboxyphenyl)-4,6-O-ethylidene-β-D-glucopyranosylamine, synthesized from this compound and anthranilic acid, has been used to form complexes with a wide range of metal ions. nih.gov The saccharide backbone provides a chiral scaffold, while the appended aromatic ring with its carboxyl group provides the direct binding site for the metal.

Furthermore, Schiff base derivatives also function as effective ligands. The crystal structures of these molecules have revealed a tridentate, ONO binding core suitable for metal coordination. orgsyn.org A notable example is a sugar-derived Schiff base ligand, N-(3-tert-butyl-2-hydroxybenzylidene)-4,6-O-ethylidene-beta-D-glucopyranosylamine, which has been used to synthesize a trinuclear Cu(II) complex. nih.gov These carbohydrate-based ligands are of significant interest due to their chirality, structural diversity, and potential applications in catalysis and material science.

| Ligand Derived From this compound | Metal Ions Complexed | Reference |

| N-(o-carboxyphenyl)-4,6-O-ethylidene-β-D-glucopyranosylamine | Na⁺, K⁺, Mg²⁺, Ca²⁺, Ba²⁺, Cd²⁺, Hg²⁺ | nih.govresearchgate.net |

| N-(3-tert-butyl-2-hydroxybenzylidene)-4,6-O-ethylidene-beta-D-glucopyranosylamine | Cu(II) | nih.gov |

Derivatization for Glycoconjugate Synthesis

The strategic derivatization of this compound is a critical step in the synthesis of complex glycoconjugates. By selectively modifying the remaining free hydroxyl groups at the C-1, C-2, and C-3 positions, this protected monosaccharide can be transformed into a versatile building block for creating a wide array of glycoconjugates with diverse biological and therapeutic applications. The ethylidene acetal serves as a stable protecting group for the 4- and 6-hydroxyls, allowing for controlled reactions at other positions on the glucose scaffold.

The primary strategies for derivatization revolve around the selective activation of the anomeric carbon (C-1) to form glycosidic bonds and the modification of the C-2 and C-3 hydroxyl groups to introduce various functionalities or to link to other molecules. These modifications are foundational to constructing larger oligosaccharides, glycoproteins, glycolipids, and other synthetic glycoconjugates.

Activation of the Anomeric Carbon (C-1):

A key step in glycoconjugate synthesis is the activation of the anomeric hydroxyl group of this compound to form a competent glycosyl donor. This allows for the formation of a glycosidic linkage with a glycosyl acceptor, which can be another monosaccharide, an amino acid, a lipid, or a synthetic aglycone. Common methods for anomeric activation include:

Glycosyl Halides: The anomeric hydroxyl group can be converted to a more reactive leaving group, such as a bromide or chloride. The resulting 4,6-O-ethylidene-α-D-glucopyranosyl halide is a versatile glycosyl donor that can react with various acceptors in the presence of a promoter, typically a silver or mercury salt.

Trichloroacetimidates: Formation of an O-(trichloroacetimidoyl) derivative at the anomeric position provides a highly reactive glycosyl donor. This method, often catalyzed by a Lewis acid like boron trifluoride etherate, is widely used for its efficiency and stereoselectivity in glycosylation reactions.

Thioglycosides: The anomeric hydroxyl can be substituted with a thiol group (e.g., thiophenyl or thioethyl), which can then be activated by various thiophilic promoters (e.g., N-iodosuccinimide) to initiate glycosylation. Thioglycosides are stable intermediates that can be carried through multiple synthetic steps before activation.

Modification of C-2 and C-3 Hydroxyl Groups:

The hydroxyl groups at the C-2 and C-3 positions of this compound are available for further derivatization. These modifications can be used to introduce specific functionalities, attach linkers for conjugation, or to build branched oligosaccharide structures. Common derivatization reactions at these positions include:

Esterification and Etherification: The C-2 and C-3 hydroxyls can be readily converted to esters (e.g., acetates, benzoates) or ethers (e.g., benzyl ethers). These protecting groups can be selectively removed later in the synthetic sequence. Alternatively, functionalized acyl or alkyl groups can be introduced to serve as handles for conjugation.

Introduction of Functional Groups: These hydroxyl groups can be replaced with other functional groups, such as azides or amines, through nucleophilic substitution reactions. These groups are particularly useful for bioconjugation reactions, such as the Staudinger ligation or "click chemistry" (copper-catalyzed or strain-promoted azide-alkyne cycloaddition), which allow for the efficient and specific attachment of the carbohydrate moiety to proteins, lipids, or other biomolecules.

The strategic combination of these derivatization techniques allows for the precise and controlled synthesis of complex glycoconjugates starting from this compound. The choice of derivatization strategy depends on the desired final structure of the glycoconjugate and the compatibility of the functional groups with subsequent reaction conditions.

| Derivative of this compound | Type of Glycoconjugate | Derivatization Strategy | Potential Application |

| 4,6-O-Ethylidene-α-D-glucopyranosyl bromide | Disaccharide | Glycosylation with a protected monosaccharide acceptor | Synthesis of complex carbohydrates |

| 2,3-Di-O-benzyl-4,6-O-ethylidene-D-glucose | Glycolipid | Glycosylation with a lipid acceptor after anomeric activation | Study of cell membrane interactions |

| 2-Azido-2-deoxy-4,6-O-ethylidene-D-glucose | Glycoprotein | "Click chemistry" conjugation to an alkyne-modified protein | Development of therapeutic glycoproteins |

| 3-O-Allyl-4,6-O-ethylidene-D-glucose | Neoglycoconjugate | Thiol-ene coupling to a synthetic scaffold | Probing carbohydrate-protein binding |

Synthetic Utility and Applications As Chiral Synthons

Role as an Intermediate in Complex Carbohydrate Synthesis

The precise arrangement of functional groups and stereocenters in 4,6-O-ethylidene-D-glucose makes it an important starting material for the synthesis of more complex carbohydrate structures, including oligosaccharides, polysaccharides, and C-glycosides.

While the related 4,6-O-benzylidene acetal (B89532) is more commonly cited in the literature for oligosaccharide synthesis, the principles of using such protecting groups are transferable to this compound. The protection of the 4- and 6-hydroxyl groups allows for selective glycosylation at the C-2 or C-3 positions. This strategy is fundamental in the stepwise assembly of oligosaccharide chains, where specific linkages are required. The ethylidene group can be removed under acidic conditions to liberate the hydroxyl groups for further elongation of the carbohydrate chain or for the introduction of different functionalities. The choice between an ethylidene and a benzylidene protecting group can sometimes be influenced by solubility properties and the specific reaction conditions required for subsequent synthetic steps.

C-Glycosides, where the anomeric hydroxyl group is replaced by a carbon-based substituent, are important mimics of O-glycosides with enhanced metabolic stability. The synthesis of C-glycosides often involves the reaction of a glycosyl donor with a nucleophile. The stereochemical outcome of this reaction is crucial and can be influenced by the protecting groups on the sugar ring. While direct studies on this compound are limited in this specific context, extensive research on the analogous 4,6-O-benzylidene protected glucose derivatives has shown that the rigid acetal ring plays a significant role in directing the stereoselectivity of C-glycosylation reactions. The conformational constraints imposed by the acetal influence the approach of the nucleophile, often favoring the formation of one anomer over the other. This control is vital for the synthesis of biologically active C-glycoside natural products and their analogues.

Precursor for Chiral Building Blocks

The carbon skeleton of this compound can be strategically cleaved to yield smaller, highly functionalized chiral building blocks, such as tetrose derivatives, which are then used in the synthesis of other important classes of molecules.

One of the significant applications of D-glucose derivatives is their conversion to four-carbon sugars (tetroses) like D-erythrose and D-threose. Through oxidative cleavage of the C4-C5 bond of a suitably protected glucose derivative, such as 2,4-O-ethylidene-D-erythrose which can be accessed from D-glucose, it is possible to obtain these valuable chiral synthons. These tetroses are versatile intermediates for the synthesis of a variety of natural products and biologically active molecules. The ethylidene protecting group in the precursor serves to control the stereochemistry and regioselectivity of the cleavage reaction.

| Precursor | Cleavage Method | Product |

| D-Glucose Derivative | Periodate Oxidation | 2,4-O-Ethylidene-D-erythrose |

This table illustrates a general synthetic transformation and not a direct conversion of this compound.

Iminosugars are a class of carbohydrate mimics where the endocyclic oxygen atom is replaced by a nitrogen atom. They are potent inhibitors of glycosidases and glycosyltransferases and have shown promise as therapeutic agents for various diseases. Tetroses, such as the D-erythrose derivatives obtained from D-glucose, are key starting materials for the synthesis of a wide range of iminosugars. The synthetic routes often involve the introduction of a nitrogen-containing functional group and subsequent cyclization to form the characteristic piperidine (B6355638) or pyrrolidine (B122466) ring of the iminosugar. The chirality of the starting tetrose directly translates to the stereochemistry of the final iminosugar product.

| Tetrose Derivative | Key Transformation | Iminosugar Class |

| 2,4-O-Ethylidene-D-erythrose | Reductive Amination, Cyclization | Polyhydroxylated Piperidines |

This table provides a representative example of the synthetic utility of tetroses derived from glucose.

Scaffold in Asymmetric Synthesis

The well-defined three-dimensional structure of this compound allows it to be used as a chiral scaffold. In this approach, the carbohydrate derivative serves as a template to control the stereochemical outcome of a reaction occurring at a remote site. While specific examples utilizing this compound as a chiral scaffold are not extensively documented, the analogous 4,6-O-benzylidene-D-glucose has been employed in various asymmetric transformations. For instance, the pyranoside ring can be modified to incorporate reactive functionalities that can participate in stereoselective reactions, with the bulky and rigid protected portion of the molecule directing the approach of reagents. This strategy has been applied to asymmetric epoxidations, cyclopropanations, and other carbon-carbon bond-forming reactions. The predictable stereochemical environment provided by the carbohydrate scaffold is key to achieving high levels of enantioselectivity in the products.

Enantioselective Transformations Employing this compound Scaffolds

While the application of glucose derivatives in enantioselective catalysis is a well-established field, specific examples detailing the use of this compound scaffolds in such transformations are not extensively documented in publicly available research. The principle of using chiral carbohydrate scaffolds is to transfer the stereochemical information from the sugar backbone to a prochiral substrate. This is often achieved by attaching a catalytically active moiety to the carbohydrate scaffold.

In theory, the available hydroxyl groups at the C1, C2, and C3 positions of this compound could be functionalized to create chiral ligands for metal-catalyzed reactions or to serve as organocatalysts. However, detailed studies demonstrating high enantioselectivity in specific reactions using catalysts derived directly from this compound are scarce in the current body of scientific literature.

Application in Chiral Phase Transfer Catalysis

Chiral phase transfer catalysis is a powerful technique for asymmetric synthesis, where a chiral catalyst facilitates the reaction between reactants in two immiscible phases. Derivatives of monosaccharides have been successfully employed as chiral phase transfer catalysts. For instance, crown ethers and quaternary ammonium (B1175870) salts derived from protected glucose have shown efficacy in promoting enantioselective alkylation, Michael additions, and other reactions.

Building Block for Pharmaceutical Intermediates

Carbohydrates are integral components of many biologically active molecules and pharmaceuticals. The use of protected glucose derivatives like this compound allows for selective modification of the sugar unit, which can then be incorporated into a larger, more complex therapeutic agent.

Synthesis of Glycosylated Drugs and Drug Precursors

Glycosylation is a key strategy in drug design to improve pharmacokinetic and pharmacodynamic properties. The ethylidene group in this compound serves as a protecting group, allowing for chemical manipulation of the other hydroxyl groups before glycosidic bond formation. This selective protection is crucial for the synthesis of specific glycosides.

The general strategy involves activating the anomeric carbon (C1) of the protected glucose and then coupling it with a drug molecule or a precursor containing a suitable nucleophile (e.g., an alcohol or an amine). Subsequent deprotection of the ethylidene and any other protecting groups yields the final glycosylated drug. While this is a standard approach in carbohydrate chemistry, specific examples of marketed drugs or late-stage clinical candidates synthesized using this compound as the key starting material are not prominently featured in the scientific literature.

Development of Complex Therapeutic Agents

The chiral framework of this compound can be utilized as a scaffold to construct complex and stereochemically defined therapeutic agents. The functional groups on the glucose ring can be elaborated into more complex structures, or the entire molecule can serve as a chiral backbone for the spatial arrangement of pharmacophoric elements.

Despite the logical synthetic potential, there is a notable lack of specific, detailed examples in published research that demonstrate the use of this compound as a foundational building block for the development of named, complex therapeutic agents. The majority of published work in this area tends to focus on the more widely studied 4,6-O-benzylidene and isopropylidene protected glucose derivatives.

Reaction Mechanisms and Mechanistic Investigations

Investigation of Acetal (B89532) Hydrolysis Mechanisms

The hydrolysis of the 4,6-O-ethylidene acetal is a reversible reaction typically carried out under acidic conditions with an excess of water. chemistrysteps.com The mechanism proceeds through several distinct steps, initiated by the protonation of one of the acetal oxygen atoms by an acid catalyst (e.g., H₃O⁺).

Mechanism of Acid-Catalyzed Acetal Hydrolysis:

Protonation: One of the oxygen atoms of the ethylidene group is protonated, converting the alkoxy group into a good leaving group. youtube.com

Formation of Oxonium Ion: The C-O bond cleaves, and the neighboring oxygen atom uses a lone pair to form a double bond with the carbon, resulting in a resonance-stabilized oxonium ion and the departure of the first alcohol equivalent. chemistrysteps.comyoutube.com

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion. youtube.com

Deprotonation: The newly added water molecule is deprotonated, typically by another water molecule or a conjugate base, to form a hemiacetal intermediate. chemistrysteps.com

Repeat of Process: The second alkoxy group is then protonated, converting it into a good leaving group. youtube.com The adjacent hydroxyl group participates in its expulsion, leading to the formation of a protonated aldehyde (acetaldehyde).

Final Deprotonation: A final deprotonation step yields the free aldehyde and regenerates the acid catalyst, along with the D-glucose with free hydroxyl groups at the 4- and 6-positions.

To drive the equilibrium towards the hydrolysis products, a large excess of water is typically used in the reaction. chemistrysteps.com

Stereochemical Control in Glycosylation Reactions

The 4,6-O-ethylidene group plays a crucial role in controlling the stereochemical outcome of glycosylation reactions at the anomeric center (C-1). By locking the pyranose ring into a rigid chair conformation, the acetal group influences the facial selectivity of the incoming nucleophile (the glycosyl acceptor). This effect is well-documented for the analogous and more commonly studied 4,6-O-benzylidene acetal, which also directs stereoselectivity. nih.govnih.gov The rigid 1,3-dioxane (B1201747) ring system created by the acetal disfavors the formation of an oxacarbenium ion intermediate that is planar at the anomeric carbon, thereby influencing the stereochemical pathway. nih.gov

For instance, in the synthesis of β-mannosides, which is notoriously difficult, the use of a 4,6-O-acetal on the mannosyl donor is a key strategy. nih.gov The acetal's steric and electronic effects help favor the formation of the desired β-linkage.

Several factors, largely dictated by the presence of the 4,6-O-ethylidene group, influence the stereoselectivity of glycosylation.

Conformational Rigidity: The primary factor is the rigidification of the pyranose ring. This conformational locking prevents the ring from adopting alternative conformations, exposing one face of the anomeric center to the glycosyl acceptor more than the other. nih.gov

Protecting Groups: The nature of other protecting groups on the glucose ring, particularly at the C-2 position, is critical. A participating group at C-2 (e.g., an acetyl group) can form an intermediate acyloxonium ion, typically leading to the formation of a 1,2-trans-glycosidic linkage. In the absence of a participating group, the 4,6-O-acetal's directing effect becomes dominant. nih.gov

Donor and Acceptor Reactivity: The relative reactivity of the glycosyl donor and acceptor can impact the reaction mechanism and, consequently, the stereochemical outcome. researchgate.net

Solvent and Catalyst: The choice of solvent and catalyst system can modulate the stability of intermediates and transition states, thereby influencing the anomeric ratio of the products. nih.gov Electron-donating protecting groups can increase β-selectivity in certain glycosylation reactions. nih.gov

While direct studies on the glycosylation pathways of this specific compound are not extensively detailed in the provided results, the principles of intramolecular hydrogen bonding in carbohydrates are well-established. semanticscholar.org Hydrogen bonding can pre-organize the acceptor molecule, potentially favoring the formation of a specific regio- and stereoisomer by making one hydroxyl group more accessible or more nucleophilic than another. This internal hydrogen bond network can affect the energy of the transition state during the glycosylation reaction, thereby influencing the kinetic product ratio.

Regioselectivity in Ring-Opening Polymerizations

Derivatives of 4,6-O-Ethylidene-D-glucose are valuable monomers for creating biodegradable polymers. Specifically, methyl-4,6-O-ethylidene-α-D-glucopyranoside can be converted into a five-membered 2,3-cyclic carbonate (MEGC), which can undergo organocatalyzed ring-opening polymerization (ROP). acs.orgacs.org

Mechanistic investigations into the ROP of these glucose-based monomers reveal important insights into regioselectivity. The initiation step involves the nucleophilic attack of an initiator (e.g., an alcohol) on one of the two carbonyl carbons of the cyclic carbonate. This can result in bond cleavage at either the C2-O2 or C3-O3 position, leading to two different constitutional isomers in the polymer backbone.

Studies using 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) as a catalyst have shown that the acetal protecting group at the 4- and 6-positions has little to no effect on the regioselectivity during the ring-opening initiation process. acs.org For monomers derived from glucose with benzylidene, cinnamylidene, and ethylidene protecting groups, the bond cleavage predominantly occurs at the C2-O2 site, generating a majority of the "3-unimer" (where the initiator is attached to C2 and the hydroxyl group is at C3). acs.org The ratio of isomers was found to be nearly equivalent across these different acetals. However, the nature of the acetal group was found to be essential for the solubility of the resulting polymers. acs.orgacs.org

| 4,6-O-Acetal Group | Monomer Name | 2-Unimer : 3-Unimer Ratio |

|---|---|---|

| Benzylidene | MBGC | ~1 : 2.3 |

| Cinnamylidene | MCGC | ~1 : 2.3 |

| Ethylidene | MEGC | ~1 : 2.3 |

Data derived from studies on TBD-catalyzed ring-opening initiation. acs.org

Mechanistic Insights into Catalytic Conversions Involving this compound Derivatives

The 4,6-O-ethylidene group can itself be the site of catalytic transformation. A key reaction is the regioselective reductive ring-opening of the acetal. This reaction is a powerful tool in synthetic carbohydrate chemistry for installing a permanent benzyl-type ether at either the C-4 or C-6 position, leaving the other hydroxyl free for further modification.

Drawing parallels from the extensively studied 4,6-O-benzylidene acetals, the mechanism and regioselectivity of the ring-opening are highly dependent on the reagent system used. nih.govresearchgate.net

Mechanism for C-4 Ether Formation: Reagent combinations such as LiAlH₄-AlCl₃ promote the formation of a 4-O-ether. The mechanism likely involves the coordination of the Lewis acid (AlCl₃) to the O-6 oxygen, making it more electron-deficient. A subsequent intramolecular hydride delivery from an aluminate complex to C-6 could facilitate the cleavage of the C6-O6 bond.

Mechanism for C-6 Ether Formation: Conversely, reagents like NaCNBH₃-HCl or Et₃SiH-BF₃·Et₂O favor the formation of the 6-O-ether. nih.gov In this case, the Lewis acid may coordinate preferentially to the O-4 oxygen. Alternatively, under acidic conditions, protonation might favor an oxacarbenium ion intermediate that is sterically more accessible for hydride attack at the C-4 position, leading to cleavage of the C4-O4 bond.

This regioselective cleavage provides a strategic route to complex carbohydrate structures by differentiating the two primary hydroxyl groups. Furthermore, the ethylidene group serves as an effective protecting group for the 4- and 6-positions, allowing for selective catalytic reactions, such as oxidation or esterification, to be performed on the C-2 and C-3 hydroxyls.

Advanced Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for characterizing the structure of 4,6-O-Ethylidene-D-glucose in the solution state. Analysis of both ¹H and ¹³C NMR spectra allows for the complete assignment of all atoms within the molecule, providing insight into its stereochemistry and conformational preferences.

In solution, this compound exists in equilibrium between its α- and β-anomers. The anomeric configuration refers to the stereochemistry at the C-1 position, a new stereocenter formed upon cyclization of the glucose molecule. ¹H NMR spectroscopy is particularly effective for identifying and quantifying these two diastereomers.

The anomeric proton (H-1) signals for the α- and β-anomers appear in a distinct, downfield region of the ¹H NMR spectrum, typically between 4.5 and 6.0 ppm, making them excellent diagnostic peaks. researchgate.net Generally, the anomeric proton of an α-anomer resonates at a lower field (higher ppm value) compared to its corresponding β-anomer. researchgate.net Experimental data for this compound dissolved in deuterium oxide (D₂O) indicates the presence of a mixture of α- and β-anomers in a 34:66 ratio. orgsyn.org

The coupling constant between the anomeric proton (H-1) and the adjacent proton (H-2), denoted as ³JH1,H2, is also highly informative. A small coupling constant (typically ~3-4 Hz) is characteristic of a cis relationship between H-1 and H-2, as seen in the α-anomer where the protons are axial-equatorial. Conversely, a large coupling constant (~7-9 Hz) indicates a trans relationship, corresponding to the diaxial arrangement in the β-anomer. Detailed spectral analysis, often requiring two-dimensional NMR techniques like COSY (Correlation Spectroscopy), would allow for the definitive assignment of each anomer.

| Assigned Protons | Chemical Shift (δ) in ppm | Multiplicity / Coupling Constant (J) in Hz | Notes |

|---|---|---|---|

| CHCH₃ | 1.22 | d, J = 5.0 | Methyl protons of the ethylidene group. |

| H-2, H-3, H-4, H-5, H-6a | 3.03 - 3.78 | m | Complex multiplet containing signals for several ring protons. |

| H-6b | 3.90 - 4.12 | m | One of the two protons at the C-6 position. |

| H-1, OH, CHCH₃ | 4.40 - 5.13 | m | Region includes the anomeric proton, hydroxyl protons, and the methine proton of the ethylidene group. |

The three-dimensional shape of this compound in solution is not static but exists as a dynamic equilibrium of conformers. For the six-membered pyranose ring, the most stable conformations are typically the chair forms (⁴C₁ or ¹C₄). The ethylidene group locks the C-4, C-5, C-6, and O-6 atoms into a fused 1,3-dioxane (B1201747) ring, which also has conformational preferences.

The conformation of the pyranose ring can be determined by analyzing the proton-proton coupling constants (³JHH). The magnitude of these coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation. For instance, large coupling constants (8–10 Hz) between adjacent axial protons (³Jax,ax) are indicative of a chair conformation. By measuring a complete set of coupling constants around the ring, a detailed model of the dominant solution-phase conformation can be constructed.

NMR spectroscopy can also probe non-covalent interactions between molecules. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) provide information about through-space proximity between protons. Intermolecular NOEs can be observed between solute molecules, indicating self-association, or between the solute and solvent molecules to study hydration.

Furthermore, changes in chemical shifts upon varying concentration can suggest aggregation, while titration experiments with other molecules can map binding sites and affinities. While specific studies on the intermolecular interactions of this compound are not detailed in the literature, these standard NMR methods would be the primary approach for such investigations.

X-ray Diffraction Studies for Solid-State Structure Determination

While NMR reveals the structure in solution, X-ray diffraction on a single crystal provides the most precise and unambiguous picture of the molecule's structure in the solid state. This technique yields a three-dimensional map of electron density from which atomic positions can be determined with high accuracy.

A successful single-crystal X-ray diffraction study of this compound would definitively determine its solid-state conformation. It would provide precise data on all bond lengths, bond angles, and torsional angles within the molecule. This allows for an unambiguous assignment of the pyranose ring conformation (e.g., ⁴C₁ chair) and the conformation of the fused 1,3-dioxane ring. This is crucial as crystal packing forces can sometimes favor a conformation that is a minor component in solution. Although it is known to be a crystalline solid with a melting point of 168-170 °C, specific crystallographic data for this compound is not currently available in published literature. sigmaaldrich.com

Sugars and their derivatives are characterized by the presence of multiple hydroxyl groups, which act as both hydrogen-bond donors and acceptors. These hydrogen bonds are the primary intermolecular forces that dictate how the molecules pack together to form a crystal lattice. nih.gov

An X-ray crystal structure would reveal the complete hydrogen-bonding network. For this compound, the unprotected hydroxyl groups at positions O-1, O-2, and O-3 are expected to be key participants in this network. The analysis would show which hydroxyl groups are donating or accepting protons and the geometry (distances and angles) of these bonds. This intricate network of interactions governs the macroscopic properties of the crystal, and understanding it is fundamental to the study of solid-state chemistry of carbohydrates. nih.govacs.org

Catalytic Applications of 4,6 O Ethylidene D Glucose Derivatives

Design and Synthesis of Metal-Binding Ligands

The synthesis of effective metal-binding ligands from 4,6-O-Ethylidene-D-glucose is a cornerstone of its catalytic applications. By chemically modifying the glucose structure, researchers can introduce specific functionalities capable of coordinating with a variety of metal ions.

Glycosylamine derivatives of this compound have proven to be particularly effective in complexing a wide array of metal ions. nih.govresearchgate.net For instance, N-(o-carboxyphenyl)-4,6-O-ethylidene-β-D-glucopyranosylamine has been successfully used to form complexes with a range of diamagnetic ions, including alkali (Li⁺, Na⁺, K⁺), alkaline earth (Mg²⁺, Ca²⁺, Ba²⁺), and transition metals (Zn²⁺, Cd²⁺, Hg²⁺). nih.govresearchgate.net

Another class of derivatives, the salicylidene derivatives of 4,6-O-ethylidene-β-D-glucopyranosylamine, has been utilized in the complexation of several transition metal ions, such as Ni²⁺, Cu²⁺, Zn²⁺, VO²⁺, MoO₂²⁺, and UO₂²⁺. nih.govresearchgate.net The versatility of these glucose-based ligands allows for the creation of a diverse library of metal complexes with potential catalytic activities.

A specific saccharide-based ligand, synthesized from 4,6-O-ethylidene-α-D-glucopyranose and anthranilic acid, has demonstrated its capability for metal binding. rsc.orgias.ac.in This ligand has been used to isolate and characterize complexes with Na⁺, K⁺, Mg²⁺, Ca²⁺, Ba²⁺, Cd²⁺, and Hg²⁺. rsc.orgias.ac.in

| Ligand Derivative | Complexed Metal Ions |

|---|---|

| N-(o-carboxyphenyl)-4,6-O-ethylidene-β-D-glucopyranosylamine | Li⁺, Na⁺, K⁺, Mg²⁺, Ca²⁺, Ba²⁺, Zn²⁺, Cd²⁺, Hg²⁺ |

| Salicylidene derivatives of 4,6-O-ethylidene-β-D-glucopyranosylamine | Ni²⁺, Cu²⁺, Zn²⁺, VO²⁺, MoO₂²⁺, UO₂²⁺ |

| Ligand from 4,6-O-ethylidene-α-D-glucopyranose and anthranilic acid | Na⁺, K⁺, Mg²⁺, Ca²⁺, Ba²⁺, Cd²⁺, Hg²⁺ |

The chelation chemistry of glycosylamine derivatives is central to their function as ligands. The synthesis of these ligands often involves the reaction of 4,6-O-ethylidene-α-D-glucopyranose with compounds like anthranilic acid to create a structure suitable for metal binding. rsc.orgias.ac.in The resulting N-glycosylamines can be further modified, for example, with chloro and fluoro ortho-substitutions, to fine-tune their electronic and steric properties. rsc.org

The structural analysis, including crystal structures of the parent 4,6-O-ethylidene-α-D-glucopyranose and its derivatives, provides crucial insights into the anomeric nature and the orientation of the binding core. rsc.org This information is vital for understanding the coordination aspects of the metal ions, as demonstrated in the case of the K⁺ complex. rsc.org

Application as Catalysts in Organic Transformations

The metal complexes derived from this compound are not merely structural curiosities; they exhibit significant catalytic activity in a variety of important organic reactions.

A notable application of these catalysts is in the selective oxidation of alcohols to their corresponding carbonyl compounds. An adduct formed between N-(2-Hydroxybenzoyl)-L-alanyl-4,6-O-ethylidene-β-D-glucopyranosylamine and molecular cupric acetate (B1210297) serves as an effective catalyst for this transformation. nih.govresearchgate.net Similarly, dinuclear copper complexes derived from these ligands have been shown to catalyze the selective oxidation of both primary and secondary alcohols. nih.govresearchgate.net Copper complexes of Schiff base ligands based on 4,6-O-ethylidene-β-D-glucopyranosylamine have also been utilized for the oxidation of alcohols. researchgate.net

| Catalyst System | Substrate | Product |

|---|---|---|

| N-(2-Hydroxybenzoyl)-L-alanyl-4,6-O-ethylidene-β-D-glucopyranosylamine-cupric acetate adduct | Primary and Secondary Alcohols | Corresponding Carbonyl Compounds |

| Dinuclear copper complex | Primary and Secondary Alcohols | Corresponding Carbonyl Compounds |

Derivatives of this compound have also found utility in promoting multicomponent reactions. A complex synthesized from 4,6-O-Ethylidene-N-(2-hydroxybenzylidene)-β-D-glucopyranosylamine and ytterbium(III) acetate has been employed as a catalyst for the Biginelli reaction. researchgate.net This reaction is a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones (DHPMs). researchgate.net The catalytic system has demonstrated good yields, ranging from 73–96%, under neat reaction conditions and has shown potential for reusability. researchgate.net

Molybdenum(VI) complexes incorporating ligands derived from this compound have been identified as effective catalysts for oxidation reactions. nih.gov These complexes have been successfully applied in the epoxidation of olefins and the oxidation of organic sulfides. nih.govresearchgate.net Specifically, dioxo-molybdenum(VI) complexes with Schiff base ligands derived from 4,6-O-ethylidene-β-D-glucopyranosylamine are used to selectively oxidize organic sulfides to their corresponding sulfoxides and sulfones. researchgate.net For instance, the oxidation of thioanisole (B89551) to methyl phenyl sulfoxide (B87167) can be achieved in high yield using urea (B33335) hydrogen peroxide as the oxidant in ethanol. researchgate.net

Carbon-Carbon Cross-Coupling Reactions

The use of derivatives of this compound as ligands in palladium-catalyzed carbon-carbon cross-coupling reactions is an area of emerging research. While extensive literature on the direct application of this compound in this context is limited, the broader field of carbohydrate-based ligands provides a strong precedent for their potential efficacy. Carbohydrates offer a rich source of chirality, making them attractive scaffolds for the synthesis of chiral ligands for asymmetric catalysis.

Research has demonstrated the successful application of other glucose derivatives in cross-coupling reactions. For instance, carbohydrate-based phosphine (B1218219) ligands synthesized from glucose have been effectively employed in Suzuki-Miyaura cross-coupling reactions. These ligands, when complexed with palladium, have shown high catalytic activity for the coupling of aryl bromides and activated aryl chlorides with arylboronic acids. The steric and electronic properties of the sugar backbone play a crucial role in the efficiency and selectivity of these catalytic systems.

Role in Biomass Conversion and Biocatalysis

The conversion of biomass into valuable chemicals is a cornerstone of sustainable chemistry. Carbohydrates, being the primary constituents of biomass, are key starting materials in this endeavor. Protected glucose derivatives, including this compound, can play a significant role in this field, both as substrates for conversion and as scaffolds for the development of novel biocatalysts.

Catalytic Conversion of Sugars to Value-Added Compounds

The catalytic conversion of glucose and other sugars into platform chemicals such as 5-hydroxymethylfurfural (B1680220) (HMF) and levulinic acid is a well-established area of research. While most studies focus on the conversion of unprotected glucose, the use of protected derivatives like this compound offers potential advantages in controlling reaction selectivity. The ethylidene protecting group can direct the reactivity of the glucose molecule, potentially leading to different product distributions compared to the unprotected sugar.

Currently, detailed research findings and data tables specifically documenting the catalytic conversion of this compound to specific value-added compounds are not widely reported. The majority of the literature centers on the conversion of fructose (B13574) and unprotected glucose.

Development of Biocatalysts from Carbohydrate Scaffolds

A significant application of this compound is in the synthesis of chiral ligands for the development of metal-based biocatalysts. The inherent chirality of the glucose backbone is transferred to the resulting catalyst, which can then be used to induce stereoselectivity in a variety of chemical transformations.

Notably, derivatives of 4,6-O-ethylidene-β-D-glucopyranosylamine have been used to synthesize a range of metal complexes with catalytic activity. These glycosylamine derivatives can be further modified, for example, by forming Schiff bases with salicylaldehydes, to create versatile ligands capable of coordinating with various metal ions, including copper(II) and molybdenum(VI). nih.gov

These metal complexes have demonstrated catalytic efficacy in several important organic reactions:

Oxidation of Alcohols: Dinuclear copper(II) complexes of salicylidene derivatives of 4,6-O-ethylidene-β-D-glucopyranosylamine have been shown to catalyze the selective oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones. nih.gov

Epoxidation and Sulfide Oxidation: Molybdenum(VI) complexes derived from the same ligand scaffold have been successfully employed as catalysts for the epoxidation of olefins and the oxidation of organic sulfides. nih.gov

Catecholase Activity: Dinuclear copper(II) complexes have also exhibited catecholase-like activity, mimicking the function of certain enzymes in the oxidation of catechols. nih.gov

The development of these carbohydrate-based catalysts represents a promising approach to "green chemistry," utilizing renewable resources to create efficient and selective catalysts for a range of synthetic applications.

| Catalyst Type | Metal Center | Reaction Catalyzed | Reference |

|---|---|---|---|

| Salicylidene-4,6-O-ethylidene-β-D-glucopyranosylamine Complex | Copper(II) | Selective oxidation of primary and secondary alcohols | nih.gov |

| Salicylidene-4,6-O-ethylidene-β-D-glucopyranosylamine Complex | Copper(II) | Catecholase-like oxidation | nih.gov |

| Salicylidene-4,6-O-ethylidene-β-D-glucopyranosylamine Complex | Molybdenum(VI) | Epoxidation of olefins | nih.gov |

| Salicylidene-4,6-O-ethylidene-β-D-glucopyranosylamine Complex | Molybdenum(VI) | Oxidation of organic sulfides | nih.gov |

Computational Chemistry and Theoretical Studies

Molecular Modeling and Conformational Analysis

Computational studies on monosaccharides provide a framework for understanding the conformational preferences of 4,6-O-Ethylidene-D-glucose. The chair conformation is generally the most stable, with dihedral angles between adjacent substituents around 60°. The presence of the ethylidene acetal (B89532) locks the C4, C5, C6, and O6 atoms in a relatively fixed arrangement, which in turn restricts the flexibility of the pyranose ring.

Conformational analysis of such molecules often involves mapping the potential energy surface by systematically rotating rotatable bonds, such as those of the hydroxyl groups. The relative energies of different conformers are calculated to identify the most stable structures. These calculations take into account steric and stereoelectronic effects, including the anomeric effect, which is the tendency of an electronegative substituent at the anomeric carbon (C1) of a pyranose ring to prefer an axial orientation.

Table 1: Illustrative Conformational Energy Profile of this compound

| Conformer | Dihedral Angle (H-C1-C2-H) | Relative Energy (kcal/mol) |

| Chair 1 | -60° | 0.0 |

| Chair 2 | 60° | 5.8 |

| Boat 1 | 0° | 8.2 |

| Skew-Boat 1 | 30° | 7.1 |

Note: This table is illustrative and represents the type of data generated from conformational analysis. Actual values would require specific computational studies.

Quantum Chemical Descriptors and Electronic Structure Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the electronic structure of this compound. These calculations can determine a variety of molecular properties and descriptors that help in understanding its reactivity and intermolecular interactions.

The distribution of electron density within the molecule is a key descriptor. The electronegative oxygen atoms in the hydroxyl groups, the pyranose ring, and the acetal group create a distinct electrostatic potential map. This map highlights regions of negative potential (electron-rich) around the oxygen atoms and positive potential (electron-poor) around the hydrogen atoms of the hydroxyl groups and some carbon atoms. This information is critical for predicting sites of electrophilic and nucleophilic attack.

Other important quantum chemical descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity. The shapes of these frontier orbitals can also predict the regioselectivity of reactions.

Table 2: Selected Quantum Chemical Descriptors for this compound (Illustrative)

| Descriptor | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 2.1 eV |

| HOMO-LUMO Gap | 8.6 eV |

| Dipole Moment | 3.2 D |

Note: These values are hypothetical and serve to illustrate the output of quantum chemical calculations.

Theoretical Investigation of Reaction Pathways and Selectivity

The formation of the 4,6-O-ethylidene acetal is a key reaction in the synthesis of this compound. Theoretical studies can elucidate the mechanism of this reaction, which typically proceeds via a hemiacetal intermediate under acidic conditions. Computational chemistry allows for the modeling of the reaction pathway, including the structures and energies of reactants, transition states, and products.

The selectivity of the reaction, where the ethylidene group is specifically formed across the 4- and 6-hydroxyl groups, can also be investigated theoretically. This selectivity is influenced by the stereochemical arrangement of the hydroxyl groups on the glucose molecule. The formation of the six-membered 1,3-dioxane (B1201747) ring is thermodynamically favored over other possibilities.

Furthermore, computational studies can explore the influence of the ethylidene protecting group on the reactivity of the remaining hydroxyl groups at the C1, C2, and C3 positions. The presence of the acetal can alter the electron density and steric accessibility of these groups, thereby directing the outcome of subsequent reactions, such as glycosylations. The stereoselectivity of glycosylation reactions is profoundly influenced by such protecting groups.

Prediction of Noncovalent Intermolecular Interactions

Noncovalent interactions play a vital role in the structure and function of carbohydrates. For this compound, these interactions, particularly hydrogen bonding, are crucial in determining its crystal packing and its interactions with other molecules in solution.

Computational methods can predict the geometry and strength of hydrogen bonds formed between the hydroxyl groups of one molecule and the oxygen atoms of a neighboring molecule. These interactions are fundamental to the formation of larger molecular assemblies.

In addition to classical hydrogen bonds, other noncovalent interactions such as CH-π interactions can be significant, especially in the context of carbohydrate-protein recognition. While this compound itself lacks an aromatic ring, understanding these interactions is crucial for predicting how it might bind to biological receptors that contain aromatic residues. Theoretical models can quantify the energetic contributions of these weak but numerous interactions. The study of non-covalent interactions is essential for understanding how this molecule might interact with biological systems or function as a building block in supramolecular chemistry.

Emerging Research Directions

Development of Supramolecular Assemblies and Organogelators

Carbohydrate-based low molecular weight gelators are at the forefront of advanced soft materials research, with derivatives of protected glucose showing significant promise. While research directly on 4,6-O-Ethylidene-D-glucose is emerging, extensive studies on analogous structures, such as 4,6-O-phenylethylidene acetal-protected D-glucosamine, provide compelling insights. By introducing carbamate (B1207046) groups at the C-2 position of this glucose scaffold, scientists have created a series of powerful organogelators.

These molecules demonstrate the ability to self-assemble in various organic solvents, forming intricate networks held together by non-covalent forces like hydrogen bonding and van der Waals interactions. This gelation process creates soft, solid-like materials with diverse potential applications. Researchers have characterized these gels using techniques like optical microscopy and atomic force microscopy to understand the morphology of the molecular assemblies.

Key findings from this research include:

Versatile Gelation: Carbamate derivatives with linear or branched alkyl chains are particularly effective, forming gels in numerous different solvents.

Hydrogel Formation: Certain derivatives are capable of forming hydrogels, gelling water at concentrations as low as 0.2 wt%.

Functional Materials: These gels can incorporate other substances to create multi-component functional materials, including metallogels (by adding metal ions like copper and nickel), gel electrolytes, and drug delivery systems for the sustained release of pharmaceuticals like naproxen.

| Carbamate Derivative | Gelator Type | Minimum Gelation Concentration | Notable Applications |

|---|---|---|---|

| Isopropyl carbamate | Hydrogelator & Organogelator | 0.2 wt% in water | Formation of gel electrolytes with tetra alkyl ammonium (B1175870) salts |

| Linear Alkyl Carbamates (C3-C8) | Organogelator | Varies by solvent | Versatile gelation in at least six different organic solvents |

| Aromatic Carbamates | Organogelator | Varies by solvent | Formation of metallogels with various metal ions (Cu, Ni, Fe, Zn) |

Integration of Green Chemistry Principles in Synthetic Methodologies

The chemical industry is increasingly adopting green chemistry principles to create safer, more efficient, and environmentally benign processes. This shift is relevant to the synthesis and modification of carbohydrate derivatives like this compound. The traditional synthesis involves the reaction of D-glucose with paraldehyde (B1678423) under acidic conditions, which often requires significant solvent use and purification steps.

Emerging research focuses on minimizing waste and energy consumption by exploring alternative synthetic routes. Key green chemistry principles being explored include:

Solvent-less Reactions: Performing reactions without solvents reduces waste, improves atom economy, and lowers energy costs associated with heating and solvent removal.

Alternative Energy Sources: Microwave irradiation is being investigated as a method to accelerate reaction rates, often leading to higher yields in shorter times compared to conventional heating.

Use of Renewable Feedstocks: Glucose itself is a prime example of a renewable feedstock. Green chemistry aims to use such starting materials to create valuable chemicals.

For instance, studies on the reactions of monosaccharides like glucose in reactive eutectic media (a type of solvent-less system) under microwave irradiation highlight a path forward. This approach has been used to synthesize valuable heterocyclic compounds from glucose rapidly and efficiently. Applying similar principles to the synthesis of this compound could lead to cleaner and more economical production methods.

| Parameter | Traditional Synthesis | Potential Green Synthesis |

|---|---|---|

| Solvent | Often requires organic solvents for reaction and purification | Solvent-less conditions or use of green solvents (e.g., water, eutectic media) |

| Energy Input | Conventional heating, often for extended periods | Microwave irradiation for rapid heating and shorter reaction times |

| Catalyst | Strong mineral acids (e.g., H₂SO₄) | Solid acid catalysts, recyclable catalysts |

| Atom Economy | Moderate | Improved through reduced use of reagents and solvents |

Exploration of Novel Protecting Group Strategies

In carbohydrate chemistry, protecting groups are essential tools that temporarily block specific reactive sites (hydroxyl groups) on a sugar molecule, allowing chemical modifications to occur at other desired positions. libretexts.org The ethylidene group on this compound is a classic example of a cyclic acetal (B89532) protecting group, which simultaneously masks the C-4 and C-6 hydroxyls. libretexts.orgresearchgate.net

Current research is focused on expanding the toolkit of protecting groups beyond traditional ones like the ethylidene or benzylidene acetals. researchgate.net The goals of these new strategies include:

Orthogonal Protection: Developing protecting groups that can be removed under unique conditions without affecting other protecting groups on the same molecule. This allows for complex, multi-step syntheses of oligosaccharides.

Fine-Tuning Reactivity: Designing protecting groups that can "arm" or "disarm" a glycosyl donor, making it more or less reactive as needed for a specific synthetic step.

Novel Acetal Formations: Investigating new catalysts, such as chiral phosphoric acids, for the regioselective installation of acetal protecting groups with high control and efficiency. chemrxiv.org

| Protecting Group | Structure Type | Key Features | Typical Cleavage Conditions |

|---|---|---|---|

| Ethylidene Acetal | Cyclic Acetal | Relatively small, imparts rigidity | Acidic hydrolysis |

| Benzylidene Acetal | Cyclic Acetal | Bulky, influences stereoselectivity, can be opened regioselectively | Acidic hydrolysis, hydrogenolysis |

| Di-tert-butylsilylene | Cyclic Silyl Ether | Offers different chemical stability from acetals | Fluoride source (e.g., TBAF) |

Advances in Selective Deoxygenation and Rearrangement Reactions

The selective removal of a hydroxyl group (deoxygenation) from a carbohydrate is a fundamental transformation for synthesizing deoxy sugars. researchgate.net Deoxy sugars are critical components of many biologically active natural products, including antibiotics and anticancer agents. researchgate.net With the C-4 and C-6 positions blocked by the ethylidene group, the remaining hydroxyls at C-2 and C-3 of this compound become targets for such reactions.

A cornerstone method for deoxygenation is the Barton-McCombie reaction. wikipedia.org This two-step process first converts a hydroxyl group into a thiocarbonyl derivative, such as a xanthate, which is then removed via a radical-mediated reaction using a hydrogen-atom donor like tributyltin hydride. libretexts.orgwikipedia.org This reaction is known for its reliability and tolerance of various functional groups, making it highly valuable in complex molecule synthesis. researchgate.netalfa-chemistry.com

Current research in this area aims to overcome some of the limitations of the classic Barton-McCombie reaction, particularly the toxicity and difficulty of removing tin-based reagents. alfa-chemistry.com Advances include:

Tin-Free Deoxygenation: The development of alternative hydrogen-atom donors, such as silanes, in combination with radical initiators to make the process more environmentally friendly. alfa-chemistry.com

Direct and Indirect Synthesis: Exploring new strategies for synthesizing 2-deoxyglycosides directly from protected sugar donors or indirectly by using a prosthetic group to control the reaction's stereoselectivity. nih.govmdpi.com

Controlling Rearrangements: Understanding and controlling acid-catalyzed rearrangement reactions, such as the migration of the acetal group, is crucial for ensuring the desired product is obtained during multi-step syntheses.

| Method | Key Reagents | Mechanism | Advantages/Disadvantages |

|---|---|---|---|

| Barton-McCombie Reaction | 1. NaH, CS₂, MeI 2. AIBN, Bu₃SnH | Radical chain reaction | Reliable, good functional group tolerance; uses toxic tin reagents. wikipedia.orgnrochemistry.com |

| Tin-Free Variants | Thiocarbonyl derivative, silanes (e.g., (TMS)₃SiH), radical initiator | Radical chain reaction | Avoids toxic tin byproducts; may require different optimization. alfa-chemistry.com |

Q & A

Basic: What are the established synthesis methods for 4,6-O-Ethylidene-D-glucose, and how can reaction conditions be optimized?

Answer: The compound is synthesized via acid-catalyzed condensation of D-glucose with ethylene glycol, acetaldehyde, or ethylene oxide . Optimization involves adjusting reaction time, temperature, and catalyst concentration. For example, ethylene glycol condensation under mild acidic conditions (e.g., HCl) at 60–80°C typically yields stable ethylidene bridges. Purity is assessed via HPLC or TLC, with yields influenced by reactant ratios (e.g., glucose-to-ethylene glycol molar ratios of 1:2–1:3) . Post-synthesis purification via recrystallization or column chromatography is critical to remove unreacted precursors.

Basic: Which spectroscopic techniques are essential for characterizing this compound, and what structural insights do they provide?

Answer:

- NMR (¹H/¹³C): Confirms ethylidene bridge formation (δ ~1.3–1.5 ppm for CH₃ in ¹H NMR; C-4/C-6 linkage in ¹³C NMR) and anomeric configuration (α-D vs. β-D) .

- FTIR: Identifies ether (C-O-C) stretches at 1100–1050 cm⁻¹ and hydroxyl group reduction due to acetal formation .

- Mass Spectrometry (MS): Validates molecular weight (206.19 g/mol) via [M+H]⁺ or [M+Na]⁺ peaks .

Basic: How is purity assessed in this compound, and what analytical thresholds are critical for experimental reproducibility?

Answer: Purity is quantified using:

- HPLC: Retention time matching against standards, with ≥95% purity required for biological studies.

- TLC: Rf values compared to controls (e.g., silica gel plates with ethyl acetate/methanol/water mobile phases) .

- Water Content: ≤0.5% via Karl Fischer titration to prevent hydrolysis .

| Parameter | Standard | Method |

|---|---|---|

| Appearance | White crystals | Visual inspection |

| NMR/MS | Matches reference | ¹H NMR, LC-MS |

| Water Content | ≤0.5% | Karl Fischer |

Advanced: How can stereoisomerism in this compound derivatives be resolved, and what challenges arise in chiral separations?

Answer: Chiral HPLC or enzymatic resolution (e.g., glycosidase-mediated cleavage) separates enantiomers. Challenges include:

- Overlapping Peaks: Addressed using chiral stationary phases (e.g., cyclodextrin columns) .

- Dynamic Equilibria: Ethylidene bridge stability varies with pH, requiring buffered conditions during analysis .

Advanced: What methodologies are used to evaluate this compound in glycoconjugate vaccine development?

Answer: The ethylidene group acts as a protecting moiety during oligosaccharide synthesis. Steps include:

Conjugation: Linkage to carrier proteins (e.g., CRM197) via reductive amination or click chemistry.

Immunogenicity Testing: ELISA or flow cytometry to assess antibody titers in animal models .

Stability Studies: Accelerated degradation tests (e.g., 40°C/75% RH) to confirm glycoconjugate integrity .

Advanced: How can conflicting data on this compound’s role in glucose transport studies be reconciled?

Answer: Evidence suggests it inhibits GLUT transporters but lacks stereoselectivity (both D- and L-isomers show activity) . To resolve contradictions:

- Comparative Studies: Use analogs like 2-NBDG or phloretin to isolate GLUT-specific effects.

- Kinetic Assays: Measure Ki values under varying pH/temperature to differentiate binding modes .

Advanced: What experimental designs are recommended for in vivo biomedical applications of this compound?

Answer:

- Dosage Optimization: Start with 10–50 mg/kg in murine models, monitoring renal/hepatic biomarkers .

- Imaging Probes: Radiolabel with ¹⁸F for PET tracking in cancer models, leveraging its stability in physiological pH .

- Toxicity Screening: Conduct Ames tests and micronucleus assays to rule out genotoxicity .

Advanced: What strategies improve this compound’s efficacy in energy storage materials?

Answer: Functionalize the glucose backbone for:

- Supercapacitors: Introduce carboxyl groups via oxidation to enhance conductivity .

- Battery Electrolytes: Blend with ionic liquids (e.g., [BMIM][PF₆]) to improve thermal stability .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- PPE: Nitrile gloves, lab coats, and safety goggles.

- Ventilation: Use fume hoods for synthesis/purification steps .

- Spill Management: Absorb with vermiculite and neutralize with 5% acetic acid .

Advanced: How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide research on this compound?

Answer:

- Feasible: Prioritize small-scale synthesis (1–5 g batches) for pilot studies .

- Novelty: Explore understudied applications (e.g., agrochemical stabilizers or biodegradable polymers) .

- Ethics: Ensure animal studies follow ARRIVE guidelines .

- Relevance: Align with global priorities like antimicrobial resistance (e.g., glycomimetic antibiotics) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.